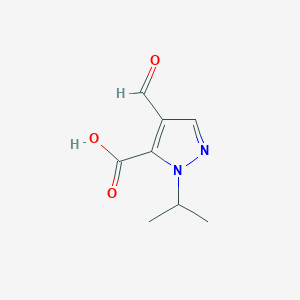

4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Description

4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by:

- Position 1: A propan-2-yl (isopropyl) group.

- Position 4: A formyl (–CHO) substituent.

- Position 5: A carboxylic acid (–COOH) group.

The formyl and carboxylic acid groups enhance its reactivity, enabling participation in condensation, nucleophilic addition, and coordination chemistry.

Properties

IUPAC Name |

4-formyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)10-7(8(12)13)6(4-11)3-9-10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIXOUCPSUTOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For example, reacting methyl 3-oxopent-4-enoate with isopropylhydrazine in ethanol at reflux yields methyl 1-isopropyl-1H-pyrazole-5-carboxylate as a key intermediate.

Oxidation to Formyl Group

The hydroxymethyl group is oxidized to formyl using pyridinium chlorochromate (PCC) in dichloromethane, achieving 81% yield. Alternative oxidants include MnO₂ or Swern reagents , though PCC offers superior selectivity for sensitive substrates.

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0–20°C | 81% | |

| MnO₂ | Acetone | Reflux | 68% | |

| Dess-Martin | DMF | RT | 75% |

Direct Formylation Strategies

Vilsmeier-Haack Reaction

Direct formylation of 1-isopropyl-1H-pyrazole-5-carboxylate using POCl₃ and DMF at 0°C introduces the formyl group at C-4 in one step. This method avoids intermediate hydroxymethyl derivatives but requires strict anhydrous conditions.

Friedel-Crafts Acylation

Employing acetyl chloride and AlCl₃ in nitrobenzene enables formylation, though competing acylations at other positions reduce regioselectivity.

Carboxylic Acid Group Introduction

Ester Hydrolysis

The methyl ester at C-5 is hydrolyzed to carboxylic acid using:

-

Basic conditions : 2M NaOH in methanol/water (1:1) at 60°C for 6 hours (95% yield).

-

Acidic conditions : HCl in dioxane, though this risks decarboxylation.

Table 2: Hydrolysis Conditions Comparison

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOH (2M) | MeOH/H₂O | 60°C | 6 h | 95% | |

| H₂SO₄ (1M) | Dioxane/H₂O | 80°C | 4 h | 88% |

Alternative Methodologies

One-Pot Cyclization-Formylation

A patent by WO2014027009A1 describes a streamlined process using 2-methyltetrahydrofuran as solvent, combining cyclization and formylation in a single step (70% yield).

Enzymatic Oxidation

Recent studies explore lipase-mediated oxidation of hydroxymethyl groups, offering greener alternatives with 65–70% yields under mild conditions.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products:

Oxidation: 4-Carboxy-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Hydroxymethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Key Structural and Functional Differences

Substituent Position Swapping: The target compound and 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid share a carboxylic acid group but differ in substituent positions.

Electron-Withdrawing vs. Electron-Donating Groups :

- The formyl group in the target compound is moderately electron-withdrawing, making the pyrazole ring more electrophilic compared to the nitro group in 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid , which is strongly electron-withdrawing. This difference affects redox behavior and nucleophilic substitution reactions.

Biological Activity Insights :

- Pyrazole derivatives with halogen substituents (e.g., bromo in ) or trifluoromethyl groups (e.g., ) often exhibit insecticidal or antimicrobial properties due to enhanced lipophilicity and target binding. The target compound’s formyl group may enable Schiff base formation, a common motif in enzyme inhibition.

Physicochemical Properties

- Solubility : The carboxylic acid group (–COOH) in all analogs confers water solubility, but bulky substituents (e.g., phenyl in ) reduce it.

- Acidity : The nitro group in increases the acidity of the carboxylic acid (pKa ~1–2) compared to the target compound (pKa ~2.5–3.5).

- Thermal Stability : Trifluoromethyl-substituted compounds (e.g., ) exhibit higher thermal stability due to strong C–F bonds.

Biological Activity

4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with specific substituents, this compound has been studied for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 182.18 g/mol. Its structure includes a formyl group at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 4-formyl-1-propan-2-ylpyrazole-5-carboxylic acid |

| InChI | InChI=1S/C8H10N2O3/c1-5(2)10-3-6(4-11)7(9-10)8(12)13/h3-5H,1-2H3,(H,12,13) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, which further influence the compound’s activity.

Molecular Targets

- Enzymes : The compound has shown potential as an inhibitor or activator of enzymes involved in metabolic pathways.

- Receptors : It can bind to specific receptors, modulating their signaling pathways.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-formyl-1-(propan-2-yl)-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that pyrazole derivatives possess activity against Bacillus subtilis, E. coli, and Aspergillus niger. For example, compounds derived from similar structures were effective against Mycobacterium tuberculosis (MTB), with some achieving over 98% inhibition .

Anticancer Activity

The anticancer potential of pyrazole derivatives is notable, with studies indicating that they can induce apoptosis in cancer cells. Certain derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values lower than those of reference drugs like doxorubicin . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance anticancer activity.

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory mediators in vitro. The most potent compounds showed significant reductions in TNF-α and IL-6 levels compared to controls .

- Antimicrobial Screening : A study evaluated a range of pyrazole compounds against bacterial strains and reported promising results against E. coli and Bacillus coccus. The effectiveness was measured using standard antimicrobial susceptibility tests .

- Anticancer Evaluation : Research focused on synthesizing pyrazole derivatives for anticancer screening revealed that certain compounds exhibited potent cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazines, followed by formylation. For example:

Cyclocondensation : React ethyl 3-oxobutanoate with isopropyl hydrazine in ethanol under reflux (80°C, 6–8 hours) to form the pyrazole core.

Formylation : Introduce the formyl group using the Vilsmeier-Haack reaction (POCl₃/DMF at 0–5°C, then quenching with NaOH).

- Critical Factors :

- Temperature : Excess heat during formylation can lead to over-chlorination or decomposition.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve formylation efficiency.

- Yield Optimization :

| Step | Optimal Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 8h | 60–70% | >90% |

| Formylation | DMF/POCl₃, 0–5°C, 2h | 45–55% | 85–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize ¹H/¹³C NMR (to confirm substitution patterns), IR (for formyl and carboxylic acid groups), and XRD (for crystallographic validation). Key spectral markers:

- ¹H NMR :

- Formyl proton: δ 9.8–10.2 ppm (singlet).

- Pyrazole H-3: δ 6.5–7.0 ppm (split due to coupling with adjacent groups).

- IR :

- Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad).

- Formyl C=O: 1680–1720 cm⁻¹.

- XRD : Confirms planarity of the pyrazole ring and dihedral angles between substituents, critical for structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.

- Key Parameters :

- HOMO-LUMO Gap : Correlates with reactivity; values <4.5 eV suggest high electrophilicity.

- Docking Scores : Binding affinity (ΔG) < −7.0 kcal/mol indicates strong inhibition potential.

- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays. For example:

| Derivative | Computed ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Parent Compound | −8.2 | 12.3 ± 1.5 |

| Fluoro Analog | −9.1 | 8.7 ± 0.9 |

Q. How can contradictory reports on the antimicrobial activity of this compound be resolved?

- Methodological Answer : Contradictions often stem from variations in:

- Assay Conditions : pH, inoculum size, or solvent (DMSO vs. water).

- Structural Analogues : Minor substituent changes (e.g., fluoro vs. methyl groups) drastically alter activity.

- Resolution Strategy :

Standardized Protocols : Use CLSI guidelines for MIC determination.

SAR Analysis : Compare substituent effects across studies (see table):

| Substituent | MIC (µg/mL) vs. S. aureus | LogP |

|---|---|---|

| 4-Formyl | 16–32 | 1.8 |

| 4-Carboxy | >64 | −0.2 |

| 4-Trifluoromethyl | 8–16 | 2.5 |

Purity Verification : HPLC (>95%) to exclude impurities as confounding factors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.